N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine: is a heterocyclic compound that combines a pyridine ring with a thiazole ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds also feature a fused thiazole-pyridine ring system and share similar pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are studied for their potential as CDK2 inhibitors.
Uniqueness
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine is unique due to its specific fusion of pyridine and thiazole rings, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-5-14-9(3-1)7-15-12-16-10-8-13-6-4-11(10)17-12/h1-6,8H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQWIZJUYPQUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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